

analytical method for Docetaxel Impurity 4

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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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Chemical Identity and Application

The key identifying information for **Docetaxel Impurity 4** from the search results is summarized below.

Property	Description
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C ₁₇ H ₂₃ NO ₅ [1]
Molecular Weight	321.4 g/mol [1]
Role	Reference Standard for Analytical Testing [1]

This impurity is a process-related compound and can be used as a reference standard for analytical method development, validation, and quality control during the commercial production of Docetaxel, particularly for Abbreviated New Drug Applications (ANDAs) [1].

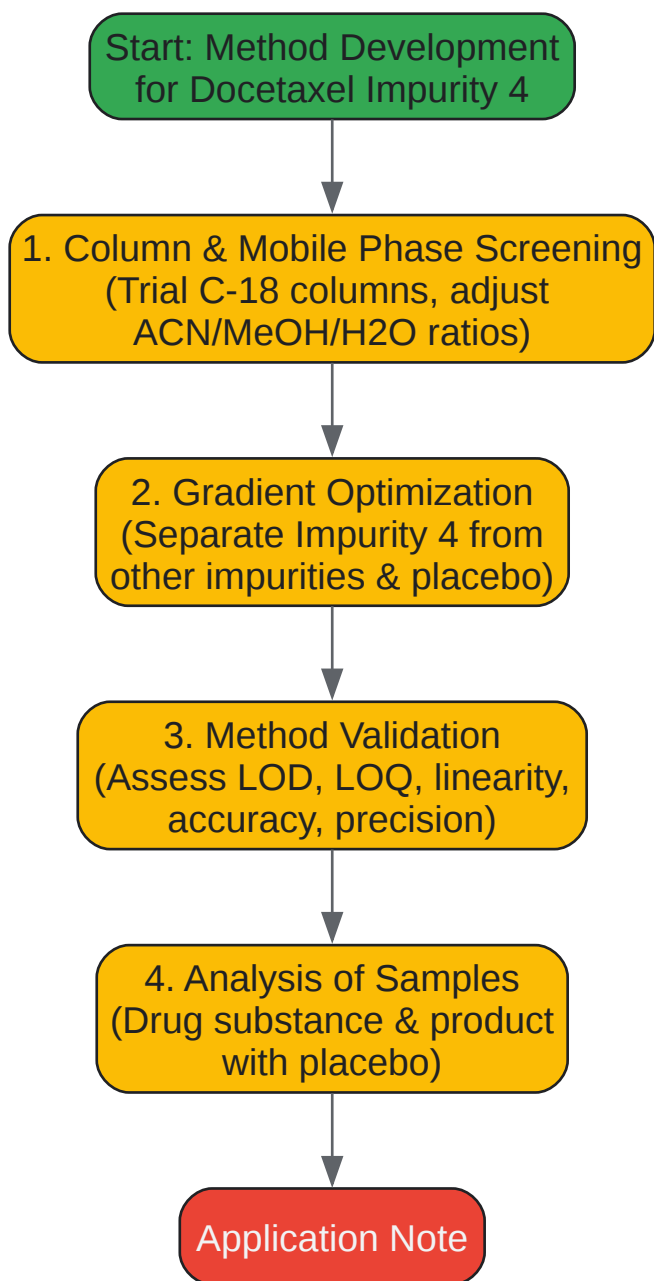
Regulatory and Methodological Context

While a specific method for Impurity 4 was not detailed, the general principles for analyzing docetaxel impurities provide important context.

- **Critical Separation Requirements:** One study developed a stability-indicating HPLC method to separate docetaxel's process-related and degradation impurities from peaks caused by the formulation's placebo, which often contains **polysorbate 80**. A major degradant, 7-epi docetaxel, was found to co-elute with a placebo peak in older methods, highlighting the need for robust method development to avoid inaccurate quantification [2].
- **Impurity Isolation:** Impurities in docetaxel are typically isolated using techniques like **Medium Pressure Liquid Chromatography (MPLC)** and characterized through NMR spectroscopy and X-ray diffraction [3]. This suggests that similar preparative chromatography principles could be scaled down for analytical HPLC method development.

Proposed Analytical Workflow

Based on the general analytical practices for pharmaceutical impurities, here is a logical workflow you could follow to develop your own method for **Docetaxel Impurity 4**. The diagram below outlines the key stages.



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Key Experimental Considerations

For the workflow stages, here are specific details and goals to guide your experimentation.

- **System Suitability:** A precise test procedure must be established to confirm that the chromatographic system provides adequate resolution (R_s) between **Docetaxel Impurity 4**, the main active ingredient, and all other potential impurities and excipient peaks [2] [4].

- **Forced Degradation Studies:** The method should be proven stability-indicating. This involves analyzing docetaxel samples stressed under various conditions (e.g., acid, base, oxidation, thermal, photolytic) and demonstrating that the Impurity 4 peak is resolved from any new degradation peaks and that the assay value for docetaxel can be accurately measured through the concept of **mass balance** [2].

Gap in Current Search and Next Steps

The searched literature confirms the identity and relevance of **Docetaxel Impurity 4** but does not contain a ready-to-use analytical method.

For detailed protocol development, I suggest you:

- **Consult Pharmacopeias:** Directly check the latest editions of the **United States Pharmacopeia (USP)** and **European Pharmacopoeia (Ph. Eur.)** for monographs on Docetaxel, which may include methods for its impurities.
- **Refine Your Search:** Use more specific terms like "HPLC method for **Docetaxel impurity 4**" or "determination of (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid" in specialized scientific databases (e.g., SciFinder, PubMed, Google Scholar).

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References

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4. - Docetaxel | Pharmaffiliates impurities [pharmaffiliates.com]

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